5-(2-Furyl)-2-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LDH-IN-2 is a compound belonging to the class of layered double hydroxides (LDHs) These materials are characterized by their unique layered structure, which consists of positively charged brucite-like layers and charge-compensating anions and solvation molecules in the interlayer region

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

LDH-IN-2 can be synthesized using various methods, including coprecipitation, hydrothermal synthesis, and exfoliation. The coprecipitation method involves the simultaneous precipitation of metal cations and anions from an aqueous solution, followed by aging and washing to obtain the desired LDH structure. Hydrothermal synthesis involves the reaction of metal salts in an aqueous solution at elevated temperatures and pressures, resulting in highly crystalline LDH materials. Exfoliation methods involve the delamination of bulk LDH materials into single-layer nanosheets, which can be achieved through mechanical or chemical means .

Industrial Production Methods

Industrial production of LDH-IN-2 typically involves large-scale coprecipitation or hydrothermal synthesis. These methods are scalable and can produce high-purity LDH materials with controlled composition and morphology. The choice of method depends on the desired properties of the final product and the specific application requirements .

Analyse Chemischer Reaktionen

Types of Reactions

LDH-IN-2 undergoes various chemical reactions, including oxidation, reduction, substitution, and intercalation. These reactions are facilitated by the presence of hydroxyl groups and interlayer anions, which can participate in redox and exchange processes .

Common Reagents and Conditions

Common reagents used in reactions involving LDH-IN-2 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various anions (e.g., chloride, nitrate). Reaction conditions typically involve mild temperatures and aqueous environments, although specific conditions may vary depending on the desired reaction .

Major Products

The major products formed from reactions involving LDH-IN-2 depend on the specific reaction type. For example, oxidation reactions may yield metal oxides, while intercalation reactions can result in the incorporation of various anions or organic molecules into the LDH structure .

Wissenschaftliche Forschungsanwendungen

LDH-IN-2 has a wide range of scientific research applications, including:

Chemistry: LDH-IN-2 is used as a catalyst in various chemical reactions, including oxidation, reduction, and condensation reactions. .

Biology: In biological applications, LDH-IN-2 is employed as a drug delivery system due to its biocompatibility and ability to encapsulate and release therapeutic agents in a controlled manner. .

Medicine: LDH-IN-2 has shown promise in cancer therapy, where it can be used to deliver anticancer drugs directly to tumor cells.

Industry: In industrial applications, LDH-IN-2 is used as a flame retardant, adsorbent for pollutant removal, and component in supercapacitors and batteries

Wirkmechanismus

The mechanism of action of LDH-IN-2 involves its layered structure, which allows for the intercalation and release of various molecules. In drug delivery applications, LDH-IN-2 can encapsulate therapeutic agents within its layers and release them in response to specific stimuli, such as changes in pH or temperature. The molecular targets and pathways involved in its action depend on the specific application and the nature of the encapsulated molecules .

Vergleich Mit ähnlichen Verbindungen

LDH-IN-2 is unique among layered double hydroxides due to its specific composition and structure, which confer distinct properties and applications. Similar compounds include other LDHs, such as magnesium-aluminum hydroxide and zinc-aluminum hydroxide. These compounds share similar layered structures but differ in their metal cation composition and interlayer anions, resulting in variations in their chemical reactivity and applications .

Eigenschaften

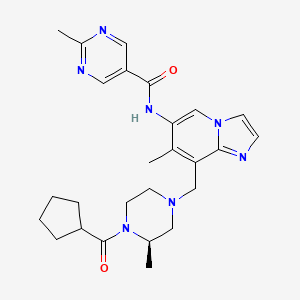

Molekularformel |

C11H8O4 |

|---|---|

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

5-(furan-2-yl)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C11H8O4/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H,(H,13,14) |

InChI-Schlüssel |

HLMCSUKQRLAWJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)

![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)

![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)

![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)

![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)

![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)

![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)